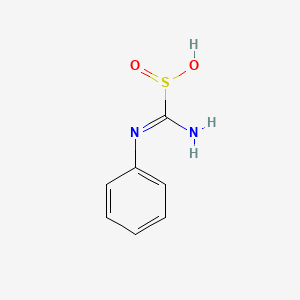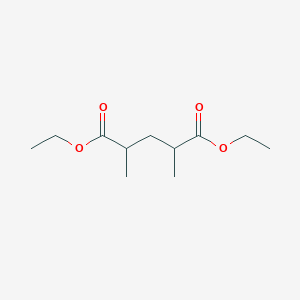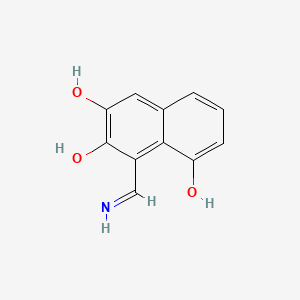![molecular formula C38H76N2O5 B13815362 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate CAS No. 6311-10-0](/img/structure/B13815362.png)
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate typically involves the reaction of hexadecyl isocyanate with 2-(2-hydroxyethoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation or chromatography, to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their properties and affecting cellular functions. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(octadecylcarbamoyloxy)ethoxy]ethyl N-octadecylcarbamate
- 2-[2-(dodecylcarbamoyloxy)ethoxy]ethyl N-dodecylcarbamate
- 2-[2-(decylcarbamoyloxy)ethoxy]ethyl N-decylcarbamate
Uniqueness
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate is unique due to its specific chain length and structural features, which confer distinct physicochemical properties and biological activities compared to similar compounds. Its hexadecyl chains provide enhanced hydrophobicity and membrane interaction capabilities .
Propiedades
Número CAS |
6311-10-0 |
|---|---|
Fórmula molecular |
C38H76N2O5 |
Peso molecular |
641.0 g/mol |
Nombre IUPAC |
2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate |
InChI |
InChI=1S/C38H76N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-37(41)44-35-33-43-34-36-45-38(42)40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,41)(H,40,42) |
Clave InChI |
HLYGEFVABJFGJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)OCCOCCOC(=O)NCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



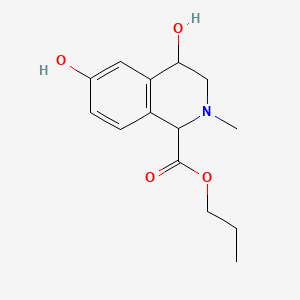
![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)


![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
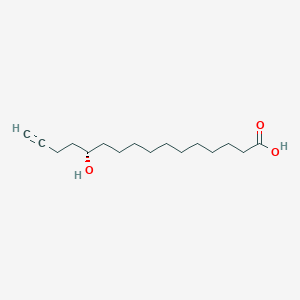
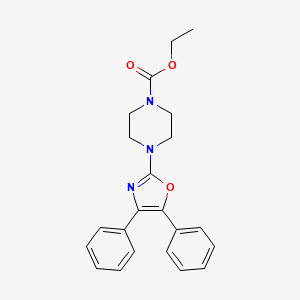

![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)

